molecular formula C14H21ClN2O B1519980 [4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride CAS No. 1158361-97-7

[4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride

Cat. No.: B1519980
CAS No.: 1158361-97-7
M. Wt: 268.78 g/mol
InChI Key: ZGPNUULPMGBPOF-UHFFFAOYSA-N
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Description

Chemical Significance and Historical Context of Azepane-Containing Compounds

Azepane (also known as hexamethyleneimine) is a saturated seven-membered heterocycle with one nitrogen atom, represented by the formula (CH₂)₆NH. This structural unit has gained significant importance in medicinal chemistry due to the favorable conformational properties that the seven-membered ring imparts to molecules. Historically, the development of azepane chemistry began with basic structural studies, but rapidly evolved as researchers recognized its potential in pharmaceutical applications.

The interest in azepane-containing compounds has grown substantially over recent decades. A comprehensive review published in the European Journal of Medicinal Chemistry (2019) highlighted the diverse pharmacological properties of azepane-based compounds and their derivatives. According to this research, more than 20 azepane-based drugs have received FDA approval and are currently used to treat various diseases. This remarkable number underscores the pharmaceutical significance of this structural motif.

Azepane-based compounds have demonstrated a wide spectrum of biological activities, including:

  • Anti-cancer properties
  • Anti-tubercular activities
  • Anti-Alzheimer's disease effects
  • Antimicrobial capabilities
  • Histamine H₃ receptor inhibition
  • α-glucosidase inhibition
  • Anticonvulsant properties

The pharmaceutical relevance of azepane-containing compounds is further exemplified by approved drugs such as bazedoxifene, cetiedil, glisoxepide, mecillinam, nabazenil, setastine, and tolazamide. These medications serve as concrete evidence of the versatility and utility of the azepane scaffold in drug design.

A significant advancement in azepane chemistry occurred recently with the development of photochemical dearomative ring expansion methodologies. In 2024, researchers reported a novel strategy to prepare complex azepanes from simple nitroarenes through photochemical dearomative ring expansion. This approach transforms six-membered benzenoid frameworks into seven-membered ring systems, providing efficient access to structurally diverse azepanes.

Azepane-Containing Drug Primary Therapeutic Application
Bazedoxifene Selective estrogen receptor modulator
Cetiedil Peripheral vasodilator
Glisoxepide Anti-diabetic agent
Mecillinam Antibiotic
Nabazenil Centrally acting muscle relaxant
Setastine Antihistamine
Tolazamide Anti-diabetic agent

The structural versatility of azepanes allows for unique conformations due to the nitrogen atom in the seven-membered ring. This characteristic has led to potential applications not only in drug design and synthesis but also in materials science. The conformational flexibility of the azepane ring provides molecules with distinct three-dimensional arrangements, often accessing chemical space that is not available with the more common five- and six-membered nitrogen heterocycles.

Research into synthetic methodologies for azepane derivatives has also progressed significantly. In 2014, scientists described a direct access route to functionalized azepanes through palladium-mediated cross-coupling of α-halo eneformamides with various nucleophiles. This methodology represented an advance over existing coupling methods as it eliminated the need for toxic reagents such as vinyl stannanes or expensive and unstable vinyl boronic acids/esters.

Structural and Functional Relevance of Benzylamine Derivatives in Medicinal Chemistry

Benzylamine derivatives constitute another important class of compounds in medicinal chemistry. Benzylamine itself (phenylmethanamine, C₆H₅CH₂NH₂) serves as a versatile building block in organic synthesis and pharmaceutical development. Its structural features combine the stability of an aromatic ring with the reactivity of a primary amine, making it an ideal scaffold for further functionalization.

The benzylamine moiety has been incorporated into numerous bioactive compounds due to several advantageous properties:

  • Its ability to form hydrogen bonds through the amine group
  • The lipophilic character contributed by the aromatic ring
  • The potential for π-stacking interactions
  • The ability to undergo various chemical transformations

In the pharmaceutical context, benzylamine derivatives have demonstrated significant biological activities. The hydrochloride salt of benzylamine was historically used to treat motion sickness, notably during NASA's Mercury-Atlas 6 mission in which astronaut John Glenn became the first American to orbit the Earth.

The combination of benzylamine with other functional groups often results in compounds with enhanced pharmacological profiles. For instance, the incorporation of a benzylamine moiety into an azepane structure, as seen in [4-(azepane-1-carbonyl)phenyl]methanamine hydrochloride, potentially creates a molecule with synergistic properties derived from both structural components.

Recent research has focused on developing benzylamine derivatives with improved pharmacological properties. A study investigating benzylamine derivatives as potential antituberculosis agents introduced halogens (iodine and bromine) at specific positions to enhance their antimicrobial activity. This highlights the ongoing interest in modifying basic benzylamine structures to optimize their biological effects.

The predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of benzylamine provide insight into its behavior in biological systems:

Property Value Probability
Human Intestinal Absorption Positive 0.9926
Blood Brain Barrier Positive 0.9382
Caco-2 permeability Positive 0.8407
P-glycoprotein substrate Non-substrate 0.8225
Biodegradation Ready biodegradable 0.6776

These properties suggest favorable pharmacokinetic characteristics for benzylamine-containing compounds, including this compound.

The structural foundation of this compound represents a sophisticated integration of these two pharmacologically relevant motifs. The compound features an azepane ring linked through an amide bond to a para-substituted benzene ring bearing a methanamine group. This unique arrangement potentially enables multiple types of molecular interactions with biological targets:

  • The azepane ring provides conformational flexibility
  • The carbonyl group can act as a hydrogen bond acceptor
  • The aromatic ring can engage in π-stacking interactions
  • The primary amine can function as a hydrogen bond donor

The specific three-dimensional arrangement of these functional groups determines the compound's ability to interact with biological targets such as enzymes, receptors, or other proteins. The detailed structure-activity relationship studies of this and related compounds are essential for understanding their biological effects and guiding further structural optimizations.

Properties

IUPAC Name

[4-(aminomethyl)phenyl]-(azepan-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c15-11-12-5-7-13(8-6-12)14(17)16-9-3-1-2-4-10-16;/h5-8H,1-4,9-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPNUULPMGBPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride is a compound with potential biological significance, particularly in medicinal chemistry. Its structure suggests it may interact with various biological targets, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2OC_{14}H_{20}N_{2}O. The compound features a phenyl ring substituted with an azepane-1-carbonyl group, which may influence its biological activity through interactions with receptor sites or enzymes.

Structural Information:

  • Molecular Formula: C14H20N2O
  • SMILES: C1CCCN(CC1)C(=O)C2=CC=C(C=C2)CN
  • InChIKey: RLJLVHNJZPGEBL-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature, indicating a potential area for future research. However, related compounds have shown activity in various biological assays.

  • Cholinergic Activity:
    • Compounds similar to this compound have been explored for their cholinergic properties, particularly as cholinesterase inhibitors, which are relevant in the treatment of Alzheimer's disease .
  • Antitrypanosomal Activity:
    • Some azepane derivatives have demonstrated significant antitrypanosomal activity against Trypanosoma brucei, suggesting that this compound may also possess similar properties .

Cholinesterase Inhibition

In studies involving related compounds, certain azepane derivatives demonstrated promising inhibitory effects on cholinesterases, which are crucial for neurotransmitter regulation. The lead compound exhibited an IC50 of 1.11 µM, indicating significant potential for cognitive enhancement therapies .

Antitrypanosomal Efficacy

Research on urea derivatives of azepane compounds showed considerable efficacy against T. brucei, with some analogues achieving complete cures in murine models . This highlights the therapeutic potential of azepane-containing compounds in treating neglected tropical diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and analogous phenylmethanamine hydrochlorides:

Compound Name Substituent/Ring System Molecular Weight Key Features
[4-(Azepane-1-carbonyl)phenyl]methanamine HCl Azepane-1-carbonyl 268.78 7-membered N-heterocycle, carbonyl linkage, enhanced flexibility
(4-(Pyrrolidin-1-ylmethyl)phenyl)methanamine HCl Pyrrolidinylmethyl 226.75 5-membered N-heterocycle, methylene linkage, rigid structure
[4-(1H-Pyrazol-1-yl)phenyl]methanamine HCl Pyrazolyl N/A 5-membered aromatic N-heterocycle, dual nitrogen atoms
1-[4-(2-Methoxyphenoxy)phenyl]methanamine HCl 2-Methoxyphenoxy N/A Bulky ether substituent, oxygen-rich, lower lipophilicity
(4-Methoxyphenyl)(phenyl)methanamine HCl Diphenylmethane + methoxy 249.74 Diphenyl backbone, methoxy group, moderate solubility in organic solvents
Key Observations:
  • Ring Size and Flexibility : The target’s 7-membered azepane ring offers greater conformational flexibility compared to smaller rings like pyrrolidine (5-membered) or pyrazole . This flexibility may enhance binding to targets requiring adaptable interactions.
  • In contrast, compounds like [4-(pyrrolidin-1-ylmethyl)phenyl]methanamine HCl lack this feature .
  • Lipophilicity: Bulky substituents (e.g., 2-methoxyphenoxy in ) reduce lipophilicity, whereas azepane’s alkyl backbone may increase membrane permeability.

Preparation Methods

Amidation of 4-(Azepane-1-carbonyl)benzoic Acid Derivatives

A common synthetic route to obtain [4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride involves the amidation of 4-(chlorocarbonyl)benzoate derivatives with azepane or azepane-containing amines. This approach is supported by well-established protocols in medicinal chemistry for the synthesis of arylamide compounds.

  • General Procedure :

    • The starting material, methyl 4-(chlorocarbonyl)benzoate, is reacted with azepane or an azepane-containing amine in anhydrous dichloromethane (CH2Cl2) at low temperature (ice bath) in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.
    • The reaction mixture is stirred at room temperature for several hours under an inert atmosphere (argon) to ensure complete conversion.
    • After completion, the mixture is quenched with water and extracted with CH2Cl2. The organic layer is washed sequentially with acidic, basic, and brine solutions, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
    • The crude amide intermediate is then purified by recrystallization or column chromatography to yield the desired amide intermediate.
  • Representative Data :

    • For similar compounds, yields range from 50% to 70%.
    • Characterization by NMR and IR confirms the presence of amide carbonyl (around 1680 cm⁻¹) and aromatic protons consistent with the phenyl ring substitution pattern.
    • Elemental analysis closely matches calculated values for carbon, hydrogen, and nitrogen content, confirming purity and correct composition.

Formation of the Azepane Ring and Carbonyl Linkage

The azepane ring (a seven-membered saturated nitrogen heterocycle) is typically introduced either by:

  • Using azepane as the amine component in the amidation step, or
  • Constructing the azepine ring via ring-closure reactions from suitable precursors, such as aminoalkyl intermediates.

Ring Closure via Carbonyl-Enamine Strategy :

  • Literature reports describe the synthesis of azepine rings by intramolecular cyclization involving carbonyl-enamine intermediates.
  • For example, starting from amino-substituted precursors, the azepine ring can be closed by reaction with carbonyl-containing compounds under controlled conditions, often facilitated by catalysts or heating.
  • This method ensures the formation of the azepane ring with the carbonyl group correctly positioned to form the amide linkage to the phenylmethanamine moiety.

Conversion to Methanamine Hydrochloride Salt

After obtaining the amide intermediate, the methanamine functionality is introduced or revealed by reduction or substitution reactions:

  • Reduction of Nitro or Other Precursors : If the starting phenyl derivative contains a nitro group, it can be reduced to an amine using standard methods (e.g., catalytic hydrogenation or chemical reducing agents).
  • Direct Amidation with Methanamine : Alternatively, the amine can be introduced directly by amidation with methanamine derivatives.
  • The free amine is then converted to its hydrochloride salt by treatment with hydrogen chloride gas or aqueous HCl in an appropriate solvent, enhancing stability and facilitating isolation.

Purification and Characterization

  • The hydrochloride salt is typically isolated by crystallization from solvents such as ethanol or ethyl acetate.
  • Characterization includes melting point determination, IR spectroscopy (amide carbonyl and ammonium salt bands), and NMR spectroscopy to confirm the structure.
  • Elemental analysis confirms the composition, with close agreement between calculated and found values for C, H, N, and Cl contents.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Key Observations/Outcomes
1 Amidation Methyl 4-(chlorocarbonyl)benzoate + Azepane, Et3N, CH2Cl2, 0°C to RT, 3 h Formation of amide intermediate; yield ~50-70%
2 Azepane Ring Closure (if needed) Intramolecular cyclization, heating or catalysis Formation of azepane ring with carbonyl linkage
3 Amine Introduction/Reduction Reduction agents or direct amidation Conversion to phenylmethanamine moiety
4 Salt Formation Treatment with HCl in ethanol or similar Formation of stable hydrochloride salt
5 Purification Recrystallization or chromatography Pure this compound

Research Findings and Considerations

  • The amidation step is critical and benefits from anhydrous conditions and inert atmosphere to prevent hydrolysis and side reactions.
  • The choice of base (triethylamine) is important to capture HCl and drive the reaction forward.
  • Azepane ring formation can be challenging due to ring strain; thus, ring closure strategies involving carbonyl-enamine intermediates have been developed to improve yields and selectivity.
  • The hydrochloride salt form improves the compound’s stability and solubility, which is important for subsequent biological testing or pharmaceutical applications.
  • Analytical data from NMR, IR, and elemental analysis are essential to confirm the identity and purity of the final product.

Q & A

Q. How do structural analogs compare in reactivity and application scope?

  • Comparative analysis :
  • Functional group impact : Replace azepane with pyrrolidine (smaller ring) to study conformational effects on target engagement .
  • Bioisosteres : Substitute the benzylamine with indole (e.g., [3-(1H-benzodiazol-1-ylmethyl)phenyl]methanamine) to enhance π-π stacking .
  • Table : Key analogs and properties:
AnalogStructural ChangeBioactivity Shift
[4-(Piperidine-1-carbonyl)phenyl]methanamineSmaller ringReduced affinity for σ-1 receptors
[4-(Morpholine-4-carbonyl)phenyl]methanamineOxygen inclusionImproved aqueous solubility (logS −2.1 vs. −3.5)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride
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[4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride

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